Levcycloserine

Description

Historical Context and Discovery of L-Cycloserine

Cycloserine, the racemic mixture containing both D- and L-forms, was first discovered in 1954, isolated from Streptomyces species wikipedia.org. Workers at Merck isolated a compound they termed oxamycin from a Streptomyces species, while a team at Eli Lilly isolated the same compound from Streptomyces orchidaceus strains wikipedia.org. Initial synthetic approaches to cycloserine were published in the mid-1950s wikipedia.org. The biosynthesis of cycloserine involves a ten-gene cluster, converting L-serine and L-arginine to O-ureido-L-serine, which is then converted to O-ureido-D-serine before cyclization to the final compound wikipedia.org. While the D-enantiomer quickly found application as an antibiotic, academic interest in the L-enantiomer, L-cycloserine, centers on its unique biological activities and its role as a research tool.

Current Academic Significance of L-Cycloserine Research

Current academic research on L-cycloserine highlights its significance as an inhibitor of specific enzymatic pathways, distinct from the primary targets of D-cycloserine. While D-cycloserine is known to inhibit bacterial cell wall synthesis by interfering with alanine (B10760859) racemase and D-alanine-D-alanine ligase, L-cycloserine demonstrates potent inhibitory effects on other enzymes. researchgate.net. For instance, L-cycloserine has been shown to be a more potent inhibitor of Mycobacterium tuberculosis branched-chain aminotransferase (MtIlvE) compared to D-cycloserine researchgate.net. Research also explores L-cycloserine's role in inhibiting the de novo biosynthesis of ceramide by targeting serine palmitoyl (B13399708) transferase (SPT) nih.gov. This inhibitory action on ceramide synthesis has garnered significant academic interest in the context of neurodegenerative diseases and retinal degeneration nih.govresearchgate.netmdpi.comnews-medical.netnih.gov. Furthermore, L-cycloserine has been investigated for its effects on pyruvate (B1213749) metabolism and its potential as an inhibitor of aminotransferases csic.es.

Scope and Objectives of L-Cycloserine Scholarly Inquiry

The scope of scholarly inquiry into L-cycloserine is diverse, focusing on elucidating its precise molecular mechanisms and exploring its potential in various biological contexts. Objectives include understanding its specific interactions with enzymes like serine palmitoyl transferase and branched-chain aminotransferase researchgate.netnih.gov. Researchers aim to determine how L-cycloserine's inhibitory activities impact cellular processes, such as sphingolipid metabolism and amino acid pathways nih.govcsic.es. Studies also investigate its effects in in vitro and in vivo models of diseases where these pathways are implicated, such as retinal degeneration and neuroblastoma nih.govresearchgate.netmdpi.comnews-medical.netnih.govnih.gov. The objective is to leverage L-cycloserine as a tool to probe biological functions and assess its potential as a therapeutic lead compound, independent of the established uses of D-cycloserine.

Academic research has yielded detailed findings regarding L-cycloserine's effects. For example, studies using photoreceptor-derived cells demonstrated that L-cycloserine treatment significantly decreases bioactive ceramide and associated sphingolipids, providing protection against oxidative stress nih.gov. In vivo studies in mice models of light-induced retinal degeneration have shown that L-cycloserine can prevent photoreceptor cell death mdpi.comnih.gov.

The following table summarizes some key research findings related to L-cycloserine's inhibitory activities:

| Target Enzyme / Pathway | Observed Effect of L-Cycloserine Inhibition | Research Context |

| Serine Palmitoyl Transferase (SPT) | Decreased de novo ceramide biosynthesis | Oxidative stress in photoreceptor cells, Retinal degeneration models nih.govmdpi.comnih.gov |

| M. tuberculosis Branched-Chain Aminotransferase (MtIlvE) | Inhibition of enzyme activity (more potent than D-cycloserine) | Mycobacterium tuberculosis research researchgate.net |

| Aminotransferases | Inhibition of enzyme activity | General metabolic studies csic.es |

| Pyruvate Metabolism | Decreased pyruvate concentrations, decarboxylating action on pyruvate | Cellular metabolic studies csic.es |

| Ganglioside Expression (GD2 and GM2) | Suppression of expression, associated with cytotoxic effects on tumor cells | Neuroblastoma and medulloblastoma cells nih.gov |

These detailed research findings underscore the academic significance of L-cycloserine as a probe for studying specific biochemical pathways and its potential in the investigation of various disease mechanisms.

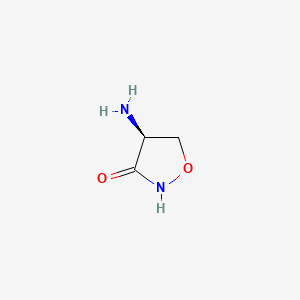

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-amino-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCUQKUCUHJBH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017231 | |

| Record name | L-4-Aminoisoxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339-72-0 | |

| Record name | L-Cycloserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levcycloserine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-4-Aminoisoxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-4-aminoisoxazolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVCYCLOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK7DRB7FMO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Molecular Mechanisms of Action of L Cycloserine

L-Cycloserine as a Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Enzyme Inhibitor

L-Cycloserine acts as an inhibitor of several pyridoxal 5'-phosphate (PLP)-dependent enzymes nih.gov. PLP is a crucial cofactor involved in various metabolic processes in both prokaryotes and eukaryotes researchgate.net. The inhibitory action of cycloserine on PLP-dependent enzymes contributes to its biological effects nih.govresearchgate.net. Studies have shown that both enantiomers of cycloserine can inactivate PLP-dependent enzymes, often by forming a stable adduct with the PLP cofactor at the enzyme's active site nih.govnih.gov. This interaction typically results in a pyridoxamine (B1203002) 5'-phosphate (PMP)-3-hydroxyisoxazole adduct nih.govnih.gov.

Inhibition of Alanine (B10760859) Racemase (Alr) by L-Cycloserine

Alanine racemase (Alr) is a PLP-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine wikipedia.orgnih.gov. D-alanine is an essential precursor for bacterial cell wall peptidoglycan synthesis patsnap.comfishersci.ca. L-Cycloserine inhibits Alr, thereby disrupting the production of D-alanine patsnap.com.

Structural Analogy to D-Alanine in Alr Inhibition

L-Cycloserine is a structural analog of D-alanine wikipedia.orgpatsnap.com. This structural similarity allows it to bind to the active site of Alr, competing with the natural substrate, L-alanine researchgate.netresearchgate.net. The inhibition of Alr by cycloserine involves a mechanism-based irreversible route, where it binds to the PLP cofactor, forming a stable adduct researchgate.netrcsb.orgresearchgate.net. This adduct formation has been observed in crystal structures of Alr inhibited by cycloserine rcsb.org.

Impact on D-Alanine Biosynthesis

By inhibiting Alr, L-cycloserine prevents the formation of D-alanine from L-alanine patsnap.com. This disruption in D-alanine biosynthesis directly impacts the subsequent steps of peptidoglycan synthesis, as D-alanine is a necessary building block patsnap.comfishersci.ca. The reduced availability of D-alanine compromises the integrity of the bacterial cell wall, ultimately leading to cell lysis and death cymitquimica.compatsnap.com.

Inhibition of D-Alanine:D-Alanine Ligase (Ddl) by L-Cycloserine

D-Alanine:D-Alanine ligase (Ddl) is another crucial enzyme in the cytosolic stages of peptidoglycan synthesis wikipedia.orgresearchgate.net. It catalyzes the ATP-dependent formation of the D-alanine-D-alanine dipeptide bond, joining two D-alanine residues wikipedia.orgresearchgate.net. This dipeptide is essential for the formation of the pentapeptide side chain in peptidoglycan researchgate.netnih.gov.

Disruption of Pentapeptide Formation in Bacterial Cell Wall Synthesis

L-Cycloserine inhibits Ddl by competing with D-alanine asm.org. By blocking Ddl, L-cycloserine prevents the formation of the D-alanine-D-alanine dipeptide patsnap.com. This disruption directly halts the assembly of the pentapeptide, a critical component required for the cross-linking of peptidoglycan strands and the construction of a functional bacterial cell wall nih.govosti.govsigmaaldrich.comfishersci.se. The inhibition of both Alr and Ddl by cycloserine provides a dual mechanism of action against bacterial cell wall synthesis patsnap.com.

Inhibition of Branched-Chain Aminotransferase (MtIlvE) in Mycobacterium tuberculosis by L-Cycloserine

Beyond its effects on peptidoglycan synthesis enzymes, L-cycloserine has also been shown to inhibit other PLP-dependent enzymes, including branched-chain aminotransferase (MtIlvE) in Mycobacterium tuberculosis osti.govnih.gov. MtIlvE is responsible for the final step in the biosynthesis of branched-chain amino acids (L-leucine, L-isoleucine, and L-valine) in bacteria osti.govnih.gov.

Research indicates that L-cycloserine is a more potent inhibitor of MtIlvE than D-cycloserine researchgate.netosti.govnih.gov. Studies have shown time- and concentration-dependent inactivation of MtIlvE by both isomers, with L-cycloserine exhibiting approximately 40-fold better inhibitory activity than D-cycloserine researchgate.netosti.govnih.govnih.gov. Minimum inhibitory concentration (MIC) studies further support the greater efficacy of L-cycloserine, revealing it to be a 10-fold better inhibitor of Mycobacterium tuberculosis growth compared to D-cycloserine researchgate.netosti.govnih.gov. The mechanism of inactivation of MtIlvE by cycloserine involves the formation of a covalent adduct with the PLP cofactor osti.govnih.govnih.gov. While both D- and L-cycloserine form adducts with the same mass, the kinetics of formation differ between the two isomers, suggesting a stereochemically determined structural role in the inactivation process osti.govnih.gov.

Comparative Inhibition of MtIlvE by Cycloserine Isomers

| Inhibitor | Relative Inhibitory Activity (vs. D-cycloserine) | MIC against M. tuberculosis (vs. D-cycloserine) |

| L-Cycloserine | ~40-fold better | ~10-fold better |

| D-Cycloserine | 1-fold (reference) | 1-fold (reference) |

Based on research findings researchgate.netosti.govnih.govnih.gov.

Time- and Concentration-Dependent Inactivation Kinetics

L-Cycloserine has been shown to inactivate certain enzymes in a time- and concentration-dependent manner. For instance, studies on the branched-chain aminotransferase from Mycobacterium tuberculosis (MtIlvE), a PLP-dependent enzyme, demonstrated time- and concentration-dependent inactivation by both L- and D-cycloserine isomers. researchgate.netnih.govosti.gov L-Cycloserine proved to be a significantly more potent inhibitor of MtIlvE, exhibiting a 40-fold greater inhibitory effect compared to D-cycloserine. researchgate.netnih.govosti.gov Inactivation assays involving MtIlvE incubated with varying concentrations of L-cycloserine (25 μM, 50 μM, 75 μM, and 100 μM) showed a decrease in remaining enzyme activity over a 60-minute period. nih.gov

While D-cycloserine is known to inhibit D-alanine:D-alanine ligase (Ddl) in a time-dependent fashion in some species, the interaction with Mycobacterium tuberculosis Ddl (MtDdl) shows slow-onset inhibition kinetics. acs.orgacs.org L-Cycloserine's effect on Ddl is less characterized in the provided sources, with one study noting that D-alanine:D-alanine ligase is not inhibited by L-cycloserine in the context of explaining the effects of D-cycloserine on M. tuberculosis growth. nih.gov

Alanine racemase (Alr), another target, is also subject to time-dependent inactivation by cycloserine. acs.org Studies on E. coli Alr showed that L-cycloserine is an effective competitive inhibitor. tandfonline.comnih.gov The inactivation of E. coli Alr by β-chloro-L-alanine, a related compound, also exhibits time-dependent loss of activity. tandfonline.com

Stereochemical Basis for Differential Inhibition Kinetics of Enantiomers

The stereochemistry of cycloserine enantiomers plays a crucial role in their differential inhibition kinetics against various enzymes. For Mycobacterium tuberculosis branched-chain aminotransferase (MtIlvE), L-cycloserine is a significantly better inhibitor than D-cycloserine, binding more tightly and inhibiting more rapidly. nih.gov The kinetics of adduct formation with PLP also differ, with D-cycloserine adduct formation following a single exponential, while L-cycloserine adduct formation occurs in two steps. osti.gov This suggests a stereochemically determined structural basis for the differing inactivation kinetics. osti.gov

In the case of alanine racemase, while D-cycloserine is a known inhibitor, the effectiveness of L-cycloserine varies depending on the source of the enzyme. Early studies suggested that L-cycloserine was inefficient at inhibiting Staphylococcus aureus Alr due to conformational requirements for binding at the substrate site. tandfonline.comacs.org However, L-cycloserine was found to be an effective competitive inhibitor of E. coli Alr. tandfonline.comnih.gov Kinetic studies on E. coli Alr revealed competitive inhibition by both D- and L-cycloserine, with different inhibition constants (Ki). nih.govtandfonline.com The Ki for D-cycloserine was 6.5 x 10-4 M, and for L-cycloserine, it was 2.1 x 10-3 M. nih.govtandfonline.com

For serine palmitoyl (B13399708) transferase (SPT), L-cycloserine is reported to be a highly effective inhibitor, exhibiting significantly greater potency compared to its enantiomer, D-cycloserine. mdpi.comresearchgate.netcaymanchem.com Some sources indicate L-cycloserine is 100 times more potent than D-cycloserine in inhibiting bacterial SPT activity. caymanchem.combertin-bioreagent.com Both enantiomers are considered irreversible inhibitors of SPT, but with differing potencies. researchgate.netrsc.org

Structural Analysis of L-Cycloserine-PLP Adduct Formation

Inhibition by cycloserine often involves the formation of a stable adduct with the pyridoxal 5′-phosphate (PLP) cofactor at the enzyme's active site. nih.govacs.org For many PLP-dependent enzymes, both cycloserine enantiomers form a stable 3-hydroxyisoxazole/pyridoxamine 5'-phosphate (PMP) adduct where the cycloserine ring remains intact. nih.gov

However, a novel mechanism has been described for the inactivation of serine palmitoyl transferase (SPT) by cycloserine. nih.gov This mechanism involves transamination to form free pyridoxamine 5'-phosphate (PMP) and β-aminooxyacetaldehyde, which remain bound at the active site. nih.gov This is suggested to occur via ring opening of the cycloserine ring followed by decarboxylation. nih.gov

Structural studies of alanine racemase from Streptomyces coelicolor in complex with D-cycloserine show the inhibitor's amino group replacing the active site lysine (B10760008) in forming a covalent bond with the PLP. biorxiv.org The isoxazole (B147169) ring atoms form hydrogen bonds with specific residues and a water molecule, while the hydroxyl group interacts with other residues. biorxiv.org The catalytic tyrosine is also in proximity to the amino group of D-cycloserine. biorxiv.org Crystal structures of Streptomyces lavendulae Alr with cycloserine enantiomers suggest a slow conversion to a pyridoxal derivative bound to PLP, which inhibits the enzyme noncompetitively and takes an asymmetric structure. rcsb.orgresearchgate.net

For Mycobacterium tuberculosis branched-chain aminotransferase (MtIlvE), mass spectrometry analysis indicates that both D- and L-cycloserine form covalent complexes with PMP that have the same mass, suggesting they likely form the same aromatized, isoxazole product. nih.govosti.gov

Inhibition of Serine Palmitoyl Transferase (SPT) by L-Cycloserine

L-Cycloserine is recognized as a potent inhibitor of serine palmitoyl transferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. mdpi.comresearchgate.netcaymanchem.combertin-bioreagent.comrsc.orgnih.govcaymanchem.comasm.orgaacrjournals.orgplos.orgresearchgate.netnih.gov This inhibition is a key mechanism by which L-cycloserine impacts cellular lipid metabolism.

Downregulation of Sphingolipid Biosynthesis

By inhibiting SPT, L-cycloserine effectively downregulates the de novo biosynthesis of sphingolipids. researchgate.netnih.govtandfonline.combertin-bioreagent.comaacrjournals.org This initial step catalyzed by SPT, the condensation of L-serine with palmitoyl-CoA to form 3-ketosphinganine, is crucial for the entire pathway. rsc.orgnih.govplos.org Studies have shown that L-cycloserine treatment leads to a significant reduction in bioactive ceramide and associated sphingolipids. mdpi.comnih.gov This inhibition of de novo ceramide synthesis has been explored in various investigations. mdpi.comresearchgate.net

Impact on Ceramide Biosynthesis and Accumulation

The inhibition of SPT by L-cycloserine directly impacts ceramide biosynthesis and can lead to decreased ceramide levels. mdpi.comresearchgate.netnih.govacs.orgaacrjournals.org Ceramide is a central molecule in sphingolipid metabolism and structure, and its accumulation can have significant cellular effects. plos.org L-Cycloserine has been shown to reduce cellular de novo ceramide synthesis in various cell models. aacrjournals.orgnih.gov For example, in neuroblastoma cells, L-cycloserine treatment reduced de novo ceramide production and blocked ceramide formation induced by other agents. aacrjournals.org In aged cultured neurons, L-cycloserine treatment resulted in a significant reduction in total ceramides (B1148491) and sphinganine. nih.gov This reduction in ceramide levels through SPT inhibition is considered a protective mechanism in certain contexts, such as preventing oxidative stress-induced cell death in photoreceptor-derived cells. mdpi.comnih.gov

Comparison of L-Cycloserine and D-Cycloserine Potency in SPT Inhibition

L-Cycloserine demonstrates significantly higher potency in inhibiting SPT compared to D-cycloserine. researchgate.nettandfonline.comcaymanchem.combertin-bioreagent.comaacrjournals.org L-Cycloserine is reported to be a highly effective SPT inhibitor, exhibiting a 100-fold greater inhibition of bacterial SPT activity than D-cycloserine. caymanchem.combertin-bioreagent.com While both are considered irreversible inhibitors of SPT, L-cycloserine shows much higher potency. researchgate.net This differential potency highlights the stereochemical preference of SPT for L-cycloserine as an inhibitor.

| Compound | Target Enzyme | Inhibition Type | Relative Potency (vs. Enantiomer) | Ki (E. coli Alr) nih.govtandfonline.com |

| L-Cycloserine | Serine Palmitoyl Transferase | Irreversible | ~100x greater than D-cycloserine caymanchem.combertin-bioreagent.com | Not applicable |

| D-Cycloserine | Serine Palmitoyl Transferase | Irreversible | Less potent than L-cycloserine researchgate.netcaymanchem.combertin-bioreagent.com | Not applicable |

| L-Cycloserine | Alanine Racemase (E. coli) | Competitive | Less potent than D-cycloserine nih.govtandfonline.com | 2.1 x 10-3 M nih.govtandfonline.com |

| D-Cycloserine | Alanine Racemase (E. coli) | Competitive | More potent than L-cycloserine nih.govtandfonline.com | 6.5 x 10-4 M nih.govtandfonline.com |

| L-Cycloserine | Branched-chain aminotransferase (M. tuberculosis) | Time- and concentration-dependent inactivation | 40x better than D-cycloserine researchgate.netnih.govosti.gov | Not applicable |

| D-Cycloserine | Branched-chain aminotransferase (M. tuberculosis) | Time- and concentration-dependent inactivation | Less potent than L-cycloserine researchgate.netnih.govosti.gov | Not applicable |

Inhibition of Gamma-Aminobutyric Acid (GABA) Transaminase (GABA-T) by L-Cycloserine

L-Cycloserine is known to inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase (GABA-T) medchemexpress.comnih.govcdnsciencepub.comcymitquimica.com. GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system. acs.org The inhibition of GABA-T by L-cycloserine is time-dependent and appears to involve the binding of L-cycloserine to the enzyme. acs.org In vitro studies have shown L-cycloserine to be a potent inhibitor of brain GABA-T activity, exhibiting competitive inhibition with respect to GABA. nih.govcdnsciencepub.com The inhibition constant (Ki) for L-cycloserine against brain GABA-T has been reported as 3.1 x 10-5 M. nih.govcdnsciencepub.com

Elevation of GABA Levels in Brain

A direct consequence of L-cycloserine inhibiting GABA-T is the elevation of GABA levels in the brain. nih.govcdnsciencepub.comcymitquimica.comnih.gov Studies in mice have demonstrated that administration of L-cycloserine leads to a dramatic decrease in GABA-T activity in the brain, resulting in an increase in brain GABA content. nih.govcdnsciencepub.comnih.gov The elevation in GABA levels is dose-dependent and reaches a peak several hours after administration, remaining noticeable for an extended period. nih.govcdnsciencepub.comnih.gov For instance, a dose of 30 mg/kg in mice elevated brain GABA levels almost fourfold. nih.gov This increase in inhibitory neurotransmitter concentration is thought to contribute to some of the observed pharmacological effects of L-cycloserine. nih.gov

Pyruvate (B1213749) Decarboxylating Action of L-Cycloserine

Beyond its effects on transaminases, L-cycloserine has also been shown to influence cellular pyruvate metabolism through a decarboxylating action. nih.govcsic.es Evidence suggests that L-cycloserine acts as a potent inhibitor of cellular pyruvate metabolism. nih.govcsic.es

Irreversible Removal of Pyruvate

L-Cycloserine induces an almost instantaneous and dose-dependent decrease in pyruvate concentrations. nih.govcsic.es Nuclear magnetic resonance (NMR) studies have provided clear evidence that this irreversible removal of pyruvate is directly caused by the decarboxylating action of L-cycloserine itself. nih.govcsic.es This process does not appear to involve any detectable chemical transformation of L-cycloserine. nih.govcsic.es

Formation of Acetate

The disappearance of pyruvate induced by L-cycloserine can be stoichiometrically accounted for by the formation of acetate. nih.govcsic.es This indicates that the decarboxylation of pyruvate catalyzed by L-cycloserine results in the production of acetate. nih.govcsic.es

Implications for Gluconeogenesis Inhibition

The pyruvate decarboxylating action of L-cycloserine has significant implications for metabolic processes, particularly gluconeogenesis. Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate substrates, including pyruvate. pnas.org The ability of L-cycloserine to reduce pyruvate availability through decarboxylation provides a potential explanation for its inhibitory effect on gluconeogenesis from precursors like lactate. nih.govcsic.es This mechanism suggests that the inhibition of gluconeogenesis might be explained solely on the basis of reduced pyruvate availability, without necessarily requiring transaminase inhibition. nih.govcsic.es Studies have shown that L-cycloserine can effectively prevent the conversion of pyruvate into glucose. csic.escore.ac.uk For example, L-cycloserine inhibited gluconeogenesis from pyruvate in isolated eel liver cells. core.ac.uk

Broader Enzyme Inhibition Spectrum of L-Cycloserine

L-Cycloserine exhibits a broader spectrum of enzyme inhibition beyond GABA-T and its effect on pyruvate. It is known to inhibit various pyridoxal 5'-phosphate-dependent enzymes. researchgate.net L-Cycloserine has been shown to inhibit several amino acid transaminases. researchgate.netresearchgate.net In vitro studies demonstrated that L-cycloserine inhibited hepatic alanine aminotransferase, phenylalanine aminotransferase, and tyrosine aminotransferase in an irreversible and noncompetitive manner with respect to the amino acid substrate. researchgate.net In rats, L-cycloserine inhibited alanine aminotransferase and phenylalanine aminotransferase in vivo, with the inhibition of alanine aminotransferase also observed in heart, brain, and kidney. researchgate.net The long duration of this inhibition suggests irreversible enzyme inactivation. researchgate.net

L-Cycloserine is also a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis. researchgate.netcaymanchem.comfrontiersin.org L-cycloserine inhibits bacterial SPT activity and has been shown to inhibit SPT activity in mouse brain microsomes and rabbit aorta in a dose-dependent manner. caymanchem.comfrontiersin.org The inhibition of SPT by L-cycloserine is thought to involve transamination to form a pyridoxamine 5'-phosphate adduct. researchgate.net L-cycloserine is a significantly more potent inhibitor of SPT compared to D-cycloserine. caymanchem.comfrontiersin.orgresearchgate.net

Furthermore, L-cycloserine has been identified as an inhibitor of branched-chain transaminases in Mycobacterium tuberculosis. medchemexpress.comcaymanchem.com Research indicates that L-cycloserine can inactivate Mycobacterium tuberculosis branched-chain aminotransferase more rapidly and potently than D-cycloserine. caymanchem.comnih.gov

L-cycloserine has also been shown to inhibit dialkylglycine decarboxylase, with a significantly greater potency compared to the D-isomer. pdbj.org This difference in potency is attributed to the deprotonation of L-cycloserine at the C(alpha) position within the enzyme's active site. pdbj.org

Inhibition of Amino Acid Transaminases Beyond Primary Targets

While D-cycloserine is well-established for its inhibition of enzymes involved in bacterial cell wall synthesis, L-Cycloserine also demonstrates inhibitory activity against a variety of amino acid transaminases beyond these primary targets. These enzymes utilize PLP as a cofactor and are involved in the transfer of amino groups between amino acids and α-keto acids.

Studies have shown that L-Cycloserine can inhibit the branched-chain aminotransferase (MtIlvE) from Mycobacterium tuberculosis. researchgate.netnih.govosti.govacs.org This inhibition is time- and concentration-dependent, with L-Cycloserine demonstrating significantly greater inhibitory potency against MtIlvE compared to its enantiomer, D-cycloserine. nih.govosti.govacs.org Specifically, L-cycloserine was found to be a 40-fold better inhibitor of MtIlvE than D-cycloserine, and also a 10-fold better inhibitor of M. tuberculosis growth. nih.govosti.gov

L-Cycloserine has also been identified as an inhibitor of serine palmitoyltransferase (SPT), a PLP-dependent enzyme involved in the initial step of sphingolipid biosynthesis. nih.govmdpi.com Research indicates that L-Cycloserine is a highly effective SPT inhibitor, exhibiting significantly greater inhibition compared to D-cycloserine. mdpi.com This inhibition impacts ceramide biosynthesis. mdpi.com

Furthermore, L-Cycloserine has been reported to inhibit alanine aminotransferase (ALT/GPT) and aspartate aminotransferase (AST/GOT), enzymes crucial for amino acid metabolism. frontiersin.org Inhibition of ALT by L-cycloserine has shown effects on the growth of certain cancer cells in vitro and in vivo. frontiersin.org

L-Cycloserine also irreversibly inhibits GABA aminotransferase in E. coli and in the brains of various animals, leading to increased levels of gamma-aminobutyric acid (GABA). guidechem.comacs.org However, its interaction with human alanine:glyoxylate aminotransferase (AGT) has been characterized as reversible competitive inhibition, unlike its irreversible effects on many other PLP enzymes. scispace.com

Inhibition of Decarboxylases

Beyond transaminases, L-Cycloserine can also inhibit PLP-dependent decarboxylase enzymes. These enzymes catalyze the removal of a carboxyl group from an amino acid. While the search results primarily highlight its effects on transaminases and racemases, the general mechanism involving interaction with PLP suggests potential for inhibiting other PLP-dependent enzymes, including decarboxylases, as indicated in broader classifications of cycloserine's activity. researchgate.netnih.govscispace.comnih.gov Structures of LCS-inhibited forms of dialkylglycine decarboxylase have been reported, supporting this inhibitory capacity. nih.gov

Molecular Interactions and Binding Dynamics of L-Cycloserine

The inhibitory mechanisms of L-Cycloserine involve intricate molecular interactions within the active sites of target enzymes, particularly with the PLP cofactor. These interactions dictate whether the inhibition is competitive, mechanism-based, or leads to stable adduct formation.

Competitive Inhibition Mechanisms

L-Cycloserine, being a structural analog of amino acids like D-alanine and serine, can act as a competitive inhibitor by binding to the enzyme's active site and competing with the natural substrate for binding. nih.govdrugbank.com For instance, D-cycloserine, the stereoisomer, is a competitive inhibitor of alanine racemase and D-alanylalanine synthetase, interfering with bacterial cell wall synthesis. drugbank.com While L-Cycloserine's primary mode of action against some enzymes is mechanism-based, it can also exhibit competitive inhibition, as observed with human alanine:glyoxylate aminotransferase where it acts as a reversible competitive inhibitor. scispace.com Studies on alanine racemase from Escherichia coli W showed that both D- and L-cycloserine are competitive inhibitors, with L-cycloserine being an effective inhibitor. nih.gov

Suicide Substrate Mode of Action

L-Cycloserine functions as a mechanism-based inhibitor, also known as a suicide substrate, for many PLP-dependent enzymes. acs.orgresearchgate.netasm.org In this mode, L-Cycloserine is processed by the enzyme as if it were a normal substrate, undergoing initial catalytic steps. However, this processing leads to the formation of a highly reactive intermediate that then irreversibly inactivates the enzyme, often by forming a stable covalent bond with the PLP cofactor or an active site residue. acs.orgacs.orgresearchgate.net This irreversible inactivation is time-dependent and requires the enzyme's catalytic activity. researchgate.netnih.govosti.govresearchgate.net

Covalent Adduct Formation with PLP

A key aspect of L-Cycloserine's inhibitory mechanism is the formation of a stable covalent adduct with the PLP cofactor at the enzyme's active site. Following the initial interaction and transaldimination with the enzyme-bound PLP, L-Cycloserine undergoes chemical transformation within the active site. This typically involves tautomerization and deprotonation, leading to the formation of a stable aromatic ring structure, often identified as a PMP-isoxazole adduct. nih.govacs.orgnih.govresearchgate.netresearchgate.netrsc.orgacs.orgacs.org

Structural studies, including X-ray crystallography of enzymes inhibited by cycloserine enantiomers, have revealed the nature of these adducts. nih.govacs.orgresearchgate.netnih.gov The formation of the PMP-isoxazole adduct effectively sequesters the PLP cofactor, rendering the enzyme catalytically inactive. nih.govresearchgate.net Mass spectrometry has confirmed the formation of similar covalent complexes with the same mass for both D- and L-cycloserine in the case of MtIlvE, suggesting the formation of the same aromatized, isoxazole product. nih.govosti.govacs.org However, the kinetics of adduct formation can differ between the enantiomers, indicating stereochemical influences on the inactivation process. nih.govosti.gov

A hypothetical chemical mechanism for the formation of a PMP-diketopiperazine adduct from L-cycloserine at the active site of a PLP-dependent enzyme involved in formycin biosynthesis has also been proposed, suggesting potential chemical diversity in cycloserine inhibition mechanisms. rsc.org

Iii. Biosynthesis and Synthetic Strategies of L Cycloserine

Natural Biosynthesis Pathways of L-Cycloserine

The natural biosynthesis of cycloserine, including both D- and L-forms, primarily occurs in Streptomyces species, such as Streptomyces garyphalus and Streptomyces lavendulae. asm.orgnih.gov The pathway involves a series of enzymatic conversions starting from primary amino acids.

Involvement of Multi-Gene Clusters in Streptomyces Species

The biosynthesis of D-cycloserine, and by extension likely L-cycloserine, is governed by multi-gene clusters in Streptomyces species. nih.govwikipedia.orgnih.gov In Streptomyces lavendulae ATCC 11924, a 21-kb DNA fragment containing a D-cycloserine biosynthetic gene cluster has been cloned, consisting of 10 open reading frames (ORFs) designated dcsA to dcsJ. nih.govnih.gov These gene clusters encode the enzymes necessary for the conversion of precursor molecules into cycloserine. nih.gov

Enzymatic Steps: L-Serine and L-Arginine Conversion

The biosynthetic pathway to cycloserine involves the conversion of L-serine and L-arginine. nih.govwikipedia.orgnih.govresearchgate.net L-serine is a key starting material, undergoing initial modification. nih.govnih.gov L-arginine contributes to the pathway through the production of hydroxyurea (B1673989), which is supplied by the catalysis of a dcsB-encoded arginase homolog using the L-arginine derivative, Nω-hydroxy-L-arginine. nih.govnih.govenzyme-database.org

O-Ureido-L-Serine Synthase and D-Cycloserine Synthetase

Two key enzymes in the cycloserine biosynthetic pathway are O-ureido-L-serine synthase and D-cycloserine synthetase. O-ureido-L-serine is formed from O-acetyl-L-serine and hydroxyurea, a reaction that may be catalyzed by a homolog of O-acetylserine sulfhydrylase, encoded by dcsD. nih.govnih.govresearchgate.netasm.orgnih.govnih.gov DcsD is similar to O-acetylserine sulfhydrylase, which typically synthesizes L-cysteine from O-acetyl-L-serine and sulfide. nih.govasm.orgnih.govnih.gov

D-cycloserine synthetase, potentially encoded by dcsG or dcsH, is an ATP-dependent enzyme that catalyzes the cyclization of O-ureido-D-serine to form D-cycloserine, with the release of ammonia (B1221849) and carbon dioxide. nih.govnih.govresearchgate.netasm.orgnih.gov DcsG exhibits similarity to enzymes with an ATP-grasp fold. nih.govnih.govresearchgate.netnih.gov In vitro studies have demonstrated that DcsD and DcsG are necessary for the synthesis of O-ureido-L-serine and D-cycloserine, respectively. researchgate.netasm.orgnih.govebi.ac.uk The racemization of O-ureido-L-serine to O-ureido-D-serine is thought to be catalyzed by DcsC, a homolog of diaminopimelate epimerase. nih.govnih.govresearchgate.netnih.govnih.govebi.ac.ukqmul.ac.uk

L-Serine O-Acetyltransferase (DcsE) Specificity and Function

L-serine O-acetyltransferase (DcsE) is another crucial enzyme in the cycloserine biosynthetic pathway. asm.orgnih.govnih.govresearchgate.netdntb.gov.ua It catalyzes the first committed step towards cycloserine synthesis, converting L-serine and acetyl-CoA to O-acetyl-L-serine. nih.govresearchgate.netdntb.gov.uaresearchgate.net Although DcsE displays high sequence homology to L-homoserine O-acetyltransferase (HAT), which is involved in L-methionine biosynthesis, DcsE prefers L-serine over L-homoserine as a substrate. asm.orgnih.govasm.org This substrate specificity has been investigated through crystallographic studies, revealing differences in the active site structure compared to HAT, particularly in a turn region that influences substrate binding. asm.org DcsE transfers an acetyl group from acetyl-CoA onto a serine residue within the enzyme, and then transfers this acetyl group onto L-serine. asm.org

Data Table: Key Enzymes and Substrates in Cycloserine Biosynthesis

| Enzyme Name (Gene) | Substrate(s) | Product(s) | Proposed Function in Pathway |

| L-Serine O-Acetyltransferase (DcsE) | L-Serine, Acetyl-CoA | O-acetyl-L-serine | Catalyzes the first step, acetylating L-serine. nih.govresearchgate.netdntb.gov.uaresearchgate.net |

| Nω-hydroxy-L-arginine amidinohydrolase (DcsB) | Nω-hydroxy-L-arginine, H2O | L-ornithine, Hydroxyurea | Supplies hydroxyurea for the pathway. nih.govnih.govenzyme-database.org |

| O-acetylserine sulfhydrylase homolog (DcsD) | O-acetyl-L-serine, Hydroxyurea | O-ureido-L-serine | Forms O-ureido-L-serine. nih.govnih.govresearchgate.netasm.orgnih.govnih.gov |

| O-ureido-serine racemase (DcsC) | O-ureido-L-serine | O-ureido-D-serine | Racemizes O-ureido-L-serine. nih.govnih.govresearchgate.netnih.govnih.govebi.ac.ukqmul.ac.uk |

| D-Cycloserine Synthetase (DcsG/DcsH) | O-ureido-D-serine, ATP, H2O | D-cycloserine, CO2, NH3, ADP, Phosphate | Catalyzes cyclization to form cycloserine. nih.govnih.govresearchgate.netasm.orgnih.govbrenda-enzymes.org |

Academic Synthetic Methodologies for L-Cycloserine and Derivatives

Academic research has explored various strategies for the synthesis of cycloserine and its derivatives, including approaches aimed at achieving stereoselectivity.

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for obtaining specifically L-cycloserine, as cycloserine exists as enantiomers (L and D forms). While early methods might have involved racemic synthesis, academic efforts have focused on methodologies that control the stereochemistry of the product. smolecule.com The L-cycloserine structure is found as a subunit in natural products like lactivicin. scielo.br Methodologies for constructing cycloserine pharmacophore libraries have been developed, including those applying to L-cycloserine, often utilizing techniques like Fmoc chemistry and solid-phase synthesis. scielo.br Stereoselective approaches in amino acid synthesis, such as those involving stereoselective alkylation of chiral glycine (B1666218) enolate derivatives or acylation-reduction processes, provide a basis for the development of targeted L-cycloserine synthesis. renyi.hu The use of L-cycloserine itself has been explored in research, for instance, to improve isotope labeling of alanine (B10760859) in protein studies, highlighting its availability and use in academic contexts. nih.gov

Solid Phase Synthesis of L-Cycloserine Derivatives

Solid phase synthesis offers an efficient methodology for preparing derivatives of both D- and L-cycloserine. An approach involves the selective amine acylation of bis-silylated parent compounds to yield protected forms, such as Fmoc-D-cycloserine and its L-enantiomer. These protected cycloserine forms can then be immobilized on solid supports, such as Sasrin or 2-chlorotrityl linker resins. researchgate.net, researchgate.net Immobilization can be achieved using reactions like the Mitsunobu-type reaction or direct tritylation, depending on the resin. researchgate.net, researchgate.net Subsequent deprotection of the immobilized Fmoc-cycloserine resins, typically using piperidine (B6355638) in solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), generates immobilized cycloserine reagents with a primary amino group available for further synthetic transformations. researchgate.net, researchgate.net

Utilization of L-Serine as a Precursor

L-Serine serves as a key precursor in both the biosynthesis and certain synthetic routes of cycloserine. In the biosynthesis of D-cycloserine, which shares a close relationship with L-cycloserine pathways, the initial committed step involves the acetylation of L-serine. researchgate.net, asm.org This reaction is catalyzed by the enzyme L-serine-O-acetyltransferase (DcsE), which converts L-serine and acetyl-CoA into O-acetyl-L-serine (L-OAS). researchgate.net, asm.org L-OAS is subsequently utilized in the pathway, for instance, to generate O-ureido-L-serine. researchgate.net, asm.org, nih.gov

Chemically, L-serine can also be employed as a starting material for the synthesis of L-cycloserine. While D-serine has been successfully used to synthesize D-cycloserine through efficient routes involving cyclization, the L-form can be synthesized from L-serine using analogous reaction series. researchgate.net The hydrolysis of cycloserine itself yields serine and hydroxylamine, indicating a structural relationship where cycloserine can be conceptualized as a cyclized version of serine with an oxidative loss of dihydrogen. wikipedia.org, wikipedia.org

Synthesis of N(2)-Substituted L,D-Cycloserine Derivatives

The synthesis of N(2)-substituted L,D-cycloserine derivatives has been explored to investigate their biological activities, particularly as potential inhibitors of alanine racemase. researchgate.net, researchgate.net, researchgate.net, nih.gov A series of these derivatives have been prepared and evaluated for their inhibitory effects against purified alanine racemases from various bacteria, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. researchgate.net, nih.gov Research findings indicate that modification at the N(2) position generally leads to a loss of enzymatic inhibitory activity in most cases. researchgate.net, nih.gov

Iv. in Vitro and in Vivo Research Models for L Cycloserine Studies

Cellular Models for Investigating L-Cycloserine Effects

Cellular models provide a controlled environment to study the direct effects of L-Cycloserine on specific cell types and biological processes.

Bacterial Cell Lines (e.g., Mycobacterium tuberculosis, Bacteroides levii, Escherichia coli, Staphylococcus aureus)

L-Cycloserine is known for its activity against various bacteria, primarily by interfering with cell wall synthesis. Studies have investigated its effects on specific bacterial species. L-Cycloserine inhibits the growth of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.3 μg/mL. medchemexpress.com In Bacteroides levii, L-Cycloserine significantly inhibits the activity of the first enzyme in the sphingolipid pathway, 3-ketodihydrosphingosine synthetase. nih.govnih.govselleckchem.comasm.org This inhibition affects the synthesis of ceramidephosphorylethanolamine and ceramidephosphorylglycerol to a significant degree, with a greater impact observed on ceramidephosphorylethanolamine. nih.gov

Mammalian Cell Lines (e.g., Photoreceptor-Derived 661W Cells, Human RPE-Derived Cells, Rat Retinal Neuronal Cultures, Human Neuroblastoma, Medulloblastoma, Human Colon Cancer Cell Lines)

Mammalian cell lines are used to explore L-Cycloserine's impact on eukaryotic cells, particularly in the context of neurological disorders, cancer, and retinal degeneration, often focusing on its role as a sphingolipid synthesis inhibitor.

In photoreceptor-derived 661W cells, L-Cycloserine has been shown to prevent oxidative-stress-mediated cell death. nih.govresearchgate.netnih.gov This protective effect is associated with the inhibition of de novo ceramide biosynthesis, leading to a decrease in bioactive ceramide and associated sphingolipids. nih.gov L-Cycloserine treatment modulated antioxidant, apoptotic, and sphingolipid pathway genes in these cells. nih.govnih.gov

Studies on human neuroblastoma and medulloblastoma cells have demonstrated that L-Cycloserine exhibits cytotoxic effects. nih.govimpactfactor.org This cytotoxicity is linked to the suppression of ganglioside expression in these tumor cells. nih.govimpactfactor.org In vitro experiments revealed that L-Cycloserine was toxic to neuroblastoma (IMR-32, SK-N-SH, UKF-NB-2, and UKF-NB-3) and medulloblastoma (D283 and D341) cell lines at concentrations ranging from 0.5 to 20 micrograms/ml, while having no significant effects on normal human fibroblasts and epithelial cells. nih.gov Treatment of UKF-NB-3 and D283 cells with L-Cycloserine significantly inhibited the expression of GD2 and GM2 gangliosides. nih.gov The addition of exogenous GD2 and GM2 to the culture medium partially prevented the cytotoxic effects of L-Cycloserine on these tumor cells. nih.gov

In human colon cancer cell lines, specifically HCT-116, the combination of L-Cycloserine with Capecitabine (B1668275) has shown a synergistic effect on growth inhibition. impactfactor.orgomicsonline.orgresearchgate.net The combination significantly increased growth inhibition percentages compared to either drug alone. omicsonline.orgresearchgate.net

Cortical Neuronal Models of Senescence

L-Cycloserine has been investigated in in vitro models of neuronal senescence using cultured cortical neurons. In aged cortical neurons (cultured for 22 days), L-Cycloserine treatment positively affected the senescent phenotype. nih.govbiorxiv.orgnih.govfocusbiomolecules.comescholarship.org This was associated with the recovery of neuronal intracellular calcium signaling and a reduction in mitochondrial dysfunction and reactive oxygen species generation. nih.govbiorxiv.orgnih.gov L-Cycloserine was effective in reducing the pool of total ceramides (B1148491) in these aged neurons. nih.gov

Animal Models in L-Cycloserine Research

Animal models are crucial for evaluating the systemic effects of L-Cycloserine, its pharmacokinetics, and its impact on complex biological systems and disease progression.

Murine Models (e.g., BALB/c Mice, DBA/2 Mice, rd10 Mice, AdipoR1-/- Mice, Twitcher Mouse)

Murine models, including various strains and genetic models of disease, have been extensively used to study L-Cycloserine's effects, particularly in neurological conditions and retinal degeneration.

In albino BALB/c mice, L-Cycloserine has been shown to prevent light-induced retinal degeneration (LIRD). mdpi.comnih.govmdpi.com Systemic administration of L-Cycloserine before light exposure significantly prevented photoreceptor cell death. mdpi.comnih.gov A dose of 10 mg/kg was found to provide significant protection, while a dose of 40 mg/kg failed to protect against light-induced damage. mdpi.comresearchgate.net L-Cycloserine treatment in BALB/c mice did not show detrimental effects on retinal function and morphology up to a dose of 40 mg/kg over seven days. researchgate.net

L-Cycloserine has demonstrated anticonvulsant effects in DBA/2 mice. medchemexpress.comnih.govambeed.cn It prevented tonic seizures induced by 3-mercaptopropionic acid (3-MPA) and audiogenic seizures in these mice at doses of 10-30 mg/kg. nih.govambeed.cn This effect is associated with the inhibition of gamma-aminobutyric acid (GABA)-transaminase (GABA-T) and an elevation of GABA levels in the brain. nih.gov

In rd10 mice, a model of retinitis pigmentosa, inhibition of ceramide biosynthesis has been shown to preserve photoreceptor structure and function. mdpi.com While the direct effect of L-Cycloserine in rd10 mice is mentioned in the context of ceramide accumulation and cell death in retinal degeneration models, specific detailed findings for L-Cycloserine treatment in this model were not extensively detailed in the provided search results.

In AdipoR1-/- mice, which exhibit progressive photoreceptor degeneration due to ceramide accumulation, a combined treatment with desipramine (B1205290) and L-Cycloserine (DC) lowered ceramide levels and exerted a protective effect on photoreceptors. researchgate.netnih.govresearchgate.netnih.govophthalmologytimes.com This combined treatment also led to an improvement in cone-mediated retinal function and corrected electrical responses of the primary visual cortex to visual stimuli. nih.govophthalmologytimes.com

The Twitcher mouse, an authentic model of globoid cell leukodystrophy (Krabbe's disease), has been used to evaluate L-Cycloserine as a substrate reduction therapy. nih.govnih.govsci-hub.sefrontiersin.orgjneurosci.org L-Cycloserine, as an inhibitor of 3-ketodihydrosphingosine synthase, slowed the clinical and pathological course of the disease in Twitcher mice. nih.govnih.gov Treated mice had a significantly longer lifespan and a delayed onset of weight loss compared to vehicle-injected Twitcher mice. nih.govnih.gov Pathological features such as macrophage infiltration and astrocyte gliosis were also reduced in treated mice. nih.gov In Twitcher mice on a B6;CAST/Ei background, L-Cycloserine initiated before symptom onset increased lifespan by approximately 45% and delayed weight loss, while treatment after symptom onset had no effect. nih.govsci-hub.se L-Cycloserine alone significantly reduced whole-brain psychosine (B1678307) levels in Twitcher mice. jneurosci.org

Rat Models (e.g., Sprague Dawley Rats, P23H1 Rat Model)

Rat models are also utilized to investigate L-Cycloserine's effects, particularly in retinal degeneration and neurological studies.

In Sprague Dawley (SD) rats, light-induced degeneration is associated with ceramide accumulation. mdpi.com While ceramide accumulation is implicated in this model, specific detailed findings on L-Cycloserine treatment in Sprague Dawley rats for light-induced degeneration were not extensively provided in the search results. L-Cycloserine has been shown to reduce the level of cGMP in the cerebellum of rats and prevent its elevation by 3-MPA. nih.gov Larger doses of L-Cycloserine reduced spontaneous locomotor activity in rats. nih.gov

The transgenic Rhodopsin mutant P23H1 rat model is another model where ceramide has been identified as a primary factor for inducing apoptosis in photoreceptors in the context of in vivo retinal degeneration. mdpi.com However, specific detailed findings on L-Cycloserine treatment in the P23H1 rat model were not extensively provided in the search results.

Data Table: Selected In Vitro and In Vivo Research Findings

| Model Type | Specific Model / Cell Line | Key Finding(s) | Source(s) |

| Bacterial Cell Lines | Bacteroides levii | Inhibits sphingolipid synthesis, particularly ceramidephosphorylethanolamine. nih.govnih.gov | nih.govnih.gov |

| Bacterial Cell Lines | Mycobacterium tuberculosis | Inhibits growth (MIC 0.3 μg/mL). medchemexpress.com | medchemexpress.com |

| Mammalian Cell Lines | Photoreceptor-Derived 661W Cells | Prevents oxidative-stress-mediated death; inhibits ceramide biosynthesis. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Mammalian Cell Lines | Human Neuroblastoma and Medulloblastoma Cells | Cytotoxic effect associated with suppressed ganglioside expression. nih.govimpactfactor.org | nih.govimpactfactor.org |

| Mammalian Cell Lines | Human Colon Cancer Cell Line (HCT-116) | Synergistic growth inhibition with Capecitabine. impactfactor.orgomicsonline.orgresearchgate.net | impactfactor.orgomicsonline.orgresearchgate.net |

| Cortical Neuronal Model | In vitro model of senescence | Positively affects senescent phenotype; recovers calcium signaling; reduces mitochondrial dysfunction and ROS. nih.govbiorxiv.orgnih.govfocusbiomolecules.com | nih.govbiorxiv.orgnih.govfocusbiomolecules.com |

| Murine Models | BALB/c Mice (Light-Induced Retinal Degeneration) | Prevents photoreceptor cell death. mdpi.comnih.govmdpi.com | mdpi.comnih.govmdpi.com |

| Murine Models | DBA/2 Mice (Seizure Models) | Prevents tonic and audiogenic seizures; inhibits GABA-T; elevates GABA. medchemexpress.comnih.govambeed.cn | medchemexpress.comnih.govambeed.cn |

| Murine Models | AdipoR1-/- Mice (Retinal Degeneration) | Lowers ceramide levels; protects photoreceptors; improves retinal function (in combination with desipramine). researchgate.netnih.govresearchgate.netnih.govophthalmologytimes.com | researchgate.netnih.govresearchgate.netnih.govophthalmologytimes.com |

| Murine Models | Twitcher Mouse (Globoid Cell Leukodystrophy) | Slows clinical/pathological course; increases lifespan; delays weight loss; reduces psychosine levels. nih.govnih.govsci-hub.sefrontiersin.orgjneurosci.org | nih.govnih.govsci-hub.sefrontiersin.orgjneurosci.org |

| Rat Models | Sprague Dawley Rats | Reduces cGMP in cerebellum; reduces spontaneous locomotor activity (higher doses). nih.gov | nih.gov |

Rabbit Models (e.g., New Zealand White Rabbits)

New Zealand White rabbits have been utilized to study the effects of L-Cycloserine, particularly concerning its inhibition of serine palmitoyltransferase (SPT) activity in arterial tissues. SPT activity is involved in the biosynthesis of sphingolipids and is known to be induced in the aortas of rabbits fed a cholesterol-supplemented diet, mimicking aspects of atherogenesis. nih.gov

Research has demonstrated that L-Cycloserine is a potent inhibitor of SPT in the aortas of New Zealand White rabbits. In vitro studies showed that L-Cycloserine reduced SPT activity by 50% at a concentration of 5 µM when incubated with microsomal protein from rabbit aortas. nih.gov

To assess in vivo inhibition, L-Cycloserine was administered via intraperitoneal injection to rabbits on either a standard diet or a cholesterol-supplemented diet. A single dose of 25 mg/kg body weight resulted in a 76% inhibition of SPT activity in the aortas of rabbits on a standard diet after 4 hours, while a 10 mg/kg dose led to a 52% inhibition. nih.gov Following one week of daily doses, SPT activity was reduced by 36% in rabbits on the standard diet and by 37% in the cholesterol-fed group. nih.gov These findings indicate that L-Cycloserine effectively inhibits arterial SPT in vivo in rabbits, suggesting its potential use in reducing sphingomyelin (B164518) concentrations during experimental atherogenesis. nih.gov

Feline Models (e.g., Cats)

Feline models, specifically cats, have been employed in studies investigating the behavioral and biochemical effects of L-Cycloserine. Research has explored its impact on the central nervous system, particularly its interaction with the gamma-aminobutyric acid (GABA)ergic system. nih.gov

Studies involving cats have shown that L-Cycloserine can attenuate the hypothalamically-elicited rage reaction. This effect was observed with relatively small doses of L-Cycloserine. nih.gov This suggests that L-Cycloserine may influence neural circuits involved in emotional and behavioral responses in felines, potentially through its effects on neurotransmitter systems like GABA. nih.gov

Drosophila Mutants

Drosophila melanogaster, particularly mutant strains, serve as valuable models for dissecting the genetic and molecular underpinnings of various biological processes, including those potentially influenced by compounds like L-Cycloserine. While L-Cycloserine is known to inhibit enzymes in sphingolipid synthesis and affect neurotransmitter systems, research using Drosophila mutants has also explored related pathways and behaviors. mdpi.comresearchgate.netkoreamed.org

Studies involving Drosophila mutants have contributed to the understanding of pathways where ceramide, a sphingolipid metabolite whose synthesis is initiated by SPT (an enzyme inhibited by L-Cycloserine), plays a role. Ceramide has been implicated in inducing apoptosis in photoreceptors in various retinal degeneration models, including Drosophila mutants. mdpi.comresearchgate.net This highlights the relevance of Drosophila models in studying the downstream effects of inhibiting ceramide synthesis with compounds like L-Cycloserine in the context of neurodegeneration.

Furthermore, Drosophila models are utilized to study complex behaviors and the underlying neural circuits and genetic mechanisms. nih.govnih.gov While direct studies specifically on the effects of L-Cycloserine in Drosophila mutants related to its primary inhibitory targets (like SPT or GABA transaminase) were not extensively detailed in the search results, Drosophila mutants are broadly used to investigate pathways related to learning, memory, and neurological functions that could potentially be modulated by L-Cycloserine's biochemical actions. koreamed.orgnih.govnih.gov For instance, Drosophila mutants have been used to study amino acid sensing and signaling pathways, which could be indirectly related to L-Cycloserine's interactions with amino acid-related enzymes. koreamed.org

V. Advanced Research on Therapeutic Potentials and Mechanistic Insights of L Cycloserine

L-Cycloserine in Anti-Infective Research

L-Cycloserine has demonstrated efficacy and potential in addressing various infectious agents, with a particular focus on bacteria known for their resistance mechanisms and complex structures.

Efficacy Against Multidrug-Resistant Tuberculosis (MDR-TB)

Cycloserine is recognized as a second-line treatment option for tuberculosis, specifically reserved for cases involving multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis when first-line drugs are not viable wikipedia.org. Its use is recommended by the World Health Organization (WHO) for long-term MDR-TB treatment regimens mdpi.comasm.org. Studies have evaluated the efficacy of cycloserine-containing regimens in treating MDR-TB. A retrospective observational study in China involving patients with MDR-TB found that 69.4% of patients in the cycloserine group successfully completed treatment nih.gov. The introduction of cycloserine was associated with a reduced risk of unfavorable treatment outcomes, with a hazard ratio of 0.58 (95% CI: 0.38–0.86, P=0.008) nih.gov. Subgroup analysis indicated that cycloserine significantly benefited patients with simple MDR-TB, reducing the risk of unfavorable outcomes (HR: 0.43, 95% CI: 0.24–0.76, P=0.004) nih.gov. However, the study did not find a significant benefit for pre-extensively drug-resistant tuberculosis (pre-XDR-TB) or extensively drug-resistant tuberculosis (XDR-TB) cases nih.gov.

Data from a retrospective cohort study on cycloserine-containing regimens in the treatment of MDR-TB in China showed the following treatment outcomes:

| Treatment Group | Number of Patients | Treatment Success Rate | Hazard Ratio (Unfavorable Outcome) | 95% CI | P-value |

| Cycloserine Group | 144 | 69.4% | 0.58 | 0.38–0.86 | 0.008 |

| Non-Cycloserine Group | 181 | - | 1.00 (Reference) | - | - |

| Simple MDR-TB (Cycloserine) | 85 | 80.0% | 0.43 | 0.24–0.76 | 0.004 |

| Simple MDR-TB (Non-Cycloserine) | 117 | 62.4% | 1.00 (Reference) | - | - |

| Pre-XDR-TB (Cycloserine) | 48 | 56.3% | 0.65 | 0.30–1.38 | 0.263 |

| Pre-XDR-TB (Non-Cycloserine) | 51 | 56.9% | 1.00 (Reference) | - | - |

| XDR-TB (Cycloserine) | 11 | 45.5% | 0.73 | 0.22–2.37 | 0.589 |

| XDR-TB (Non-Cycloserine) | 13 | 46.2% | 1.00 (Reference) | - | - |

This data indicates a statistically significant improvement in treatment success rates for simple MDR-TB patients receiving cycloserine nih.gov.

Pharmacokinetic/pharmacodynamic (PK/PD) studies have also investigated cycloserine's effectiveness in MDR-TB treatment. A study identified a percentage of time concentration above MICs (T>MIC) of 30% and a ratio of area under drug concentration-time curve (AUC0-24h) over MIC of 36 as valid predictors for 6-month sputum culture conversion and final treatment outcome asm.org.

Inhibition of Mycobacterium avium Complex (MAC)

Cycloserine is used in combination with other medications for the treatment of Mycobacterium avium complex (MAC) infections drugbank.com. The mechanism involves the inhibition of alanine (B10760859) racemase in Mycobacterium avium drugbank.com. Research has reported a Kᵢ value of 9 µM for D-cycloserine with the Mycobacterium avium alanine racemase orthologue researchgate.net.

Impact on Bacterial Cell Wall Integrity

The primary mechanism by which cycloserine exerts its antibacterial effect is by interfering with bacterial cell wall synthesis wikipedia.orgmdpi.comdrugbank.compatsnap.comquora.comcymitquimica.comajol.info. It acts as a structural analog of D-alanine and competitively inhibits two key enzymes involved in the cytosolic stages of peptidoglycan synthesis: alanine racemase and D-alanine:D-alanine ligase wikipedia.orgmdpi.comdrugbank.compatsnap.comquora.comajol.info. Alanine racemase is responsible for converting L-alanine to D-alanine, a crucial precursor for peptidoglycan wikipedia.orgdrugbank.compatsnap.com. D-alanine:D-alanine ligase joins two D-alanine residues to form the D-alanyl-D-alanine dipeptide, another essential building block wikipedia.orgdrugbank.compatsnap.com. By inhibiting these enzymes, cycloserine prevents the formation of D-alanine and the subsequent dipeptide, thereby disrupting peptidoglycan synthesis wikipedia.orgdrugbank.compatsnap.com. This disruption compromises the integrity of the bacterial cell wall, leading to cell lysis and death drugbank.compatsnap.comquora.com.

Potential in HIV-1 Replication Inhibition

L-Cycloserine has shown potential in inhibiting HIV-1 replication and infectivity nih.govnih.govmdpi.comselleckchem.com. Studies have indicated that L-cycloserine inhibits HIV-1 cytopathic effects, replication, and infectivity in a CD4+ lymphoid cell line (CEM) nih.gov. This inhibition was documented by a reduction in syncytium formation, the number of HIV-1 infected cells, and p24 protein production nih.gov. The mechanism is linked to L-cycloserine's activity as a potent inhibitor of the sphingolipid pathway, specifically by inhibiting serine palmitoyltransferase (also known as 3-ketodihydrosphingosine synthetase), the enzyme catalyzing the first step in sphingolipid biosynthesis cymitquimica.comnih.govnih.govselleckchem.comfrontiersin.org. Sphingolipids, such as galactocerebrosides (B1148508) and sulfatides (B1148509), have been shown to bind to the HIV-1 envelope glycoprotein (B1211001) gp120, and they play a role in HIV-1 entry and replication nih.govnih.govmdpi.com. Inhibition of sphingolipid biosynthesis by L-cycloserine may thus interfere with these processes nih.govmdpi.com. L-cycloserine has also been reported to block HIV-1 infection and replication, at least in part, by downregulating CD4 expression nih.govmdpi.com.

L-Cycloserine in Neurobiological and Neurodegenerative Research

Research has also explored the effects of L-Cycloserine within the nervous system, revealing potential neurobiological activities.

Anticonvulsant Properties and Seizure Protection

L-Cycloserine has demonstrated anticonvulsant properties medchemexpress.comnih.govmedchemexpress.com. Studies in mice models have shown that L-cycloserine can protect against seizures medchemexpress.comnih.gov. Intraperitoneal injection of L-cycloserine has been found to protect inbred epileptic mice from convulsions nih.gov. The protective effect was observed approximately 3 hours after administration and gradually diminished nih.gov. L-Cycloserine is known to enhance the inhibitory effect on gamma-aminobutyric acid (GABA) transaminase (GABA-T), an enzyme involved in the degradation of GABA, an inhibitory neurotransmitter medchemexpress.com. Inhibition of GABA-T leads to increased GABA levels cymitquimica.comnih.gov. L-Cycloserine is also an irreversible inhibitor of E. coli GABA aminotransferase cymitquimica.com. Indirect glycine (B1666218)/NMDA antagonistic mechanisms have been suggested as potentially responsible for the anticonvulsant action of D-cycloserine nih.gov.

Modulation of Neurotransmitter Levels (e.g., GABA, Glutamate, Aspartate)

Research indicates that L-Cycloserine can influence the levels of certain neurotransmitters in the brain. Studies in mice have shown that L-Cycloserine dose-dependently inhibits the activity of gamma-aminobutyric acid (GABA)-transaminase (GABA-T), leading to an elevation of GABA levels in the whole brain. nih.govnih.gov The peak effect on GABA levels was observed 3-4 hours after a single intraperitoneal injection. nih.govnih.gov At a dose that significantly increased GABA levels, L-Cycloserine also moderately increased alanine content and slightly reduced the levels of aspartate, glutamate, and glycine in the brain. nih.gov The inhibition of brain GABA-T activity by L-Cycloserine was found to be a potent effect, with in vitro studies showing competitive inhibition with respect to GABA. nih.gov This modulation of GABAergic inhibition by L-Cycloserine is suggested to contribute to the reduction of hyperexcitability in the brain in animal models. nih.gov

Repeated administration of L-Cycloserine was observed to increase its inhibitory effect on GABA-T activity. nih.gov While larger doses of L-Cycloserine initially showed central depressant effects, these effects diminished during subchronic treatment. nih.gov The levels of amino acids in the brain after repeated administration did not significantly differ from those in acutely treated mice. nih.gov

Neuroprotective Effects in Retinal Degeneration Models

L-Cycloserine has demonstrated potential neuroprotective effects in models of retinal degeneration. Retinal degenerative diseases, characterized by photoreceptor cell death, lead to irreversible vision loss. mdpi.comnih.gov Ceramide, a sphingolipid metabolite, is identified as a critical mediator in the apoptotic processes associated with retinal degeneration. mdpi.comnih.gov L-Cycloserine has been investigated for its ability to protect photoreceptor cells by inhibiting the de novo ceramide biosynthesis pathway. mdpi.comresearchgate.net

Studies using light-induced retinal degeneration (LIRD) in albino BALB/c mice, a model widely used to investigate mechanisms of photoreceptor cell death and screen neuroprotective compounds, have shown that systemic administration of L-Cycloserine can significantly prevent photoreceptor cell death. mdpi.comnih.govresearchgate.net This protective effect was observed when L-Cycloserine was administered before light exposure. mdpi.comnih.gov

Protection from Oxidative Stress

Oxidative stress plays a significant role in the pathogenesis of several neurodegenerative diseases, including retinal degeneration. nih.gov Under oxidative stress conditions, the synthesis of ceramide increases, triggering apoptosis in photoreceptor cells. nih.gov Previous research has shown that L-Cycloserine can protect photoreceptor-derived cells from oxidative stress-induced damage. mdpi.comnih.gov This protection is linked to L-Cycloserine's ability to inhibit de novo ceramide synthesis, thereby reducing the levels of bioactive ceramide and associated sphingolipids that accumulate under oxidative stress. mdpi.comnih.gov Studies using hydrogen peroxide (H2O2)-induced oxidative stress in photoreceptor-derived 661W cells demonstrated that L-Cycloserine treatment significantly reduced ceramide levels and provided substantial protection against cell death. mdpi.comnih.gov

Attenuation of Photoreceptor Cell Death

L-Cycloserine has been shown to attenuate photoreceptor cell death in in vivo models of retinal degeneration. In light-induced retinal degeneration (LIRD) in BALB/c mice, L-Cycloserine administered systemically at an optimal dose before light exposure significantly prevented photoreceptor cell death. mdpi.comnih.govsciprofiles.com This protective effect aligns with the understanding that inhibiting ceramide biosynthesis can rescue photoreceptor cells and prevent vision loss in conditions where elevated ceramide levels contribute to degeneration. researchgate.net

Influence on Sphingolipid Profile and Gene Expression in Retina

L-Cycloserine's protective effects in retinal degeneration models are associated with its influence on the retinal sphingolipid profile and gene expression. As an inhibitor of serine palmitoyl (B13399708) transferase (SPT), the rate-limiting enzyme in de novo ceramide biosynthesis, L-Cycloserine is expected to decrease ceramide levels and other complex sphingolipids. mdpi.com Studies in light-damaged BALB/c mice have investigated the effect of L-Cycloserine on the sphingolipid profile and the expression of genes and proteins involved in sphingolipid biosynthesis and cell death pathways in the retina. mdpi.comsciprofiles.com Analysis of retinal tissue from L-Cycloserine-treated mice subjected to light damage has shown modulation of specific genes. researchgate.net This modulation of sphingolipid metabolism and gene expression is considered a key mechanism by which L-Cycloserine exerts its neuroprotective effects in the retina. mdpi.comsciprofiles.com

Potential in Alzheimer's Disease Models

L-Cycloserine has shown potential in experimental models of Alzheimer's disease (AD). AD is a neurodegenerative disease characterized by neurodegeneration, oxidative stress, and the accumulation of protein aggregates. nih.govlifeextension.com Therapeutic studies utilizing animal models are crucial for investigating potential treatments. nih.gov

Attenuation of Neurodegeneration and Oxidative Damage

Research in aluminum chloride (AlCl3)-induced experimental models of AD in rats has explored the neuroprotective potential of L-Cycloserine (along with D-cycloserine and L-serine). nih.govnih.govfrontiersin.org Administration of AlCl3 in these models induces oxidative stress and neurodegeneration. nih.govnih.govfrontiersin.org Studies have indicated that L-Cycloserine application resulted in an improvement in neurodegeneration and oxidative damage caused by aluminum toxicity. nih.govnih.govfrontiersin.org This suggests that L-Cycloserine may help mitigate the neuronal damage and oxidative stress observed in these AD models. nih.govnih.govfrontiersin.org

Table 1: Summary of L-Cycloserine Effects on Neurotransmitter Levels

| Neurotransmitter | Effect of L-Cycloserine | Notes | Source |

| GABA | Elevated levels due to GABA-T inhibition | Dose-dependent effect, peak at 3-4 hrs post-injection in mice brain. | nih.govnih.gov |

| Glutamate | Slightly reduced levels at higher doses of L-Cycloserine | Observed in whole mouse brain. | nih.gov |

| Aspartate | Slightly reduced levels at higher doses of L-Cycloserine | Observed in whole mouse brain. | nih.gov |

| Alanine | Moderately increased levels at higher doses of L-Cycloserine | Observed in whole mouse brain. | nih.gov |

| Glycine | Slightly reduced levels at higher doses of L-Cycloserine | Observed in whole mouse brain. | nih.gov |

Table 2: Summary of L-Cycloserine Effects in Retinal Degeneration Models

| Effect | Model | Key Finding | Source |

| Protection from Oxidative Stress | In vitro (661W cells + H2O2) | Reduced ceramide, protected against cell death. | mdpi.comnih.gov |

| Attenuation of Photoreceptor Cell Death | In vivo (Light-induced retinal degeneration in mice) | Significantly prevented photoreceptor cell death. | mdpi.comnih.govsciprofiles.com |

| Influence on Sphingolipid Profile | In vivo (Light-damaged mouse retina) | Decreased bioactive ceramide and associated sphingolipids. | mdpi.comnih.gov |

| Modulation of Gene Expression | In vivo (Light-damaged mouse retina) | Modulated expression of genes related to sphingolipid biosynthesis and cell death. | mdpi.comsciprofiles.comresearchgate.net |

Table 3: Summary of L-Cycloserine Potential in Alzheimer's Disease Models

| Effect | Model | Key Finding | Source |

| Attenuation of Neurodegeneration | AlCl3-induced AD in rats | Improvement in neurodegeneration caused by aluminum toxicity. | nih.govnih.govfrontiersin.org |

| Attenuation of Oxidative Damage | AlCl3-induced AD in rats | Improvement in oxidative damage caused by aluminum toxicity. | nih.govnih.govfrontiersin.org |

Effects on Cognitive Impairment

Research into the effects of cycloserine on cognitive function has primarily focused on its D-isomer, D-cycloserine, due to its activity as a partial agonist at the glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor complex. NMDA receptors are crucial for learning and memory processes, including long-term potentiation (LTP) oup.compsychiatryonline.org. Studies have investigated the potential of D-cycloserine to ameliorate cognitive deficits in conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD) oup.compsychiatryonline.orgfrontiersin.orgresearchgate.net.

In experimental models of AD induced by aluminum chloride in rats, D-cycloserine administration was found to reduce cognitive impairment, as measured by tests like passive avoidance and the Morris water maze frontiersin.org. This suggests a potential neuroprotective function frontiersin.org. Similarly, in a primate model of early Parkinsonism induced by MPTP, single administrations of low doses of D-cycloserine significantly improved performance on a variable delayed-response task, indicating cognition-enhancing properties researchgate.net.

Clinical investigations into D-cycloserine for AD have yielded mixed results. While some early studies showed no or only marginal effects on cognition, one study treating AD patients with D-cycloserine once weekly observed an improvement in cognition oup.compsychiatryonline.org. Another small, open-label case series found that adding D-cycloserine to donepezil (B133215) treatment was associated with possible modest cognitive improvement in AD subjects psychiatryonline.org. However, a systematic review indicates that while D-cycloserine impacts cognitive functions linked to NMDA receptor-dependent mechanisms, clinical effectiveness in randomized trials for dementia patients has not been consistently shown oup.comscielo.br. Repeated administration in animal studies has sometimes shown a reduction in efficacy, with a hypothesized mechanism involving receptor endocytosis oup.com.